molecular formula C8H12O6 B2856254 dimethyl (2S,5R)-1,4-dioxane-2,5-dicarboxylate CAS No. 76245-10-8

dimethyl (2S,5R)-1,4-dioxane-2,5-dicarboxylate

Cat. No. B2856254
CAS RN: 76245-10-8
M. Wt: 204.178
InChI Key: YTJFNYOCDXQECS-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl (2S,5R)-1,4-dioxane-2,5-dicarboxylate, also known as DMDX, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. DMDX is a chiral molecule that has two stereoisomers, namely (2S,5R) and (2R,5S). The (2S,5R) isomer has been found to exhibit more potent biological activity than the (2R,5S) isomer.

Scientific Research Applications

Green Synthesis and Environmental Applications

  • Ionic Liquid Promoted Synthesis : A study by Dadhania, Patel, and Raval (2017) explored the use of carboxy functionalized ionic liquid under microwave irradiation for synthesizing 1,8-dioxo-octahydroxanthene derivatives, demonstrating an environmentally benign procedure that combines the advantages of ionic liquid and microwave irradiation for high yields and easy operation (Dadhania, Patel, & Raval, 2017).

Corrosion Inhibition

  • Inhibition Performances of Spirocyclopropane Derivatives : Research by Chafiq et al. (2020) on spirocyclopropane derivatives, including 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, revealed these compounds as effective corrosion inhibitors for mild steel in acidic solutions, highlighting their potential in materials science (Chafiq et al., 2020).

Chemical Synthesis and Material Science

  • Preparation from D-Mannitol : Ley and Michel (2003) described the large-scale synthesis of a compound similar to dimethyl (2S,5R)-1,4-dioxane-2,5-dicarboxylate from D-mannitol, offering a stable alternative to glyceraldehyde acetonide and paving the way for its use in chemical synthesis (Ley & Michel, 2003).
  • Heterogeneously Catalysed Condensations : Deutsch, Martin, and Lieske (2007) investigated the acid-catalysed condensation of glycerol with various aldehydes and acetals to produce [1,3]dioxan-5-ols, demonstrating the role of solid acids in catalyzing these reactions for potential novel platform chemicals (Deutsch, Martin, & Lieske, 2007).

Advanced Material Applications

  • Synthesis and Solid-State Structures : Pomerantz, Amarasekara, and Dias (2002) explored the synthesis and structural analysis of dimethyl 2,2'-bithiophenedicarboxylates, providing insight into their solid-state conformations and potential applications in materials science (Pomerantz, Amarasekara, & Dias, 2002).

properties

IUPAC Name

dimethyl (2S,5R)-1,4-dioxane-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6/c1-11-7(9)5-3-14-6(4-13-5)8(10)12-2/h5-6H,3-4H2,1-2H3/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJFNYOCDXQECS-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COC(CO1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CO[C@@H](CO1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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